Air-Stability and Well-Defined Molecular Structure of DAPCy vs. In-Situ Pd(OAc)2/Ligand Mixtures
DAPCy is isolated as a well-defined, air-stable crystalline complex characterized by single-crystal X-ray diffraction [1]. In contrast, Pd(OAc)2 is known to exist as a trimeric [Pd3(OAc)6] form that can contain nitrite and polymeric impurities, leading to variable catalytic activity from batch to batch [2]. DAPCy remains stable under aerobic conditions both as a solid and in solution, whereas Pd(OAc)2 combined with phosphine ligands in situ can form palladium nanoparticles and higher-order clusters under reaction conditions [3]. This pre-defined structure ensures that every mole of DAPCy delivers a consistent catalytic species, critical for reproducible scale-up.
| Evidence Dimension | Structural definition and batch consistency |
|---|---|
| Target Compound Data | Well-defined trans-Pd(OAc)2(Cy2NH)2 structure confirmed by X-ray crystallography; air-stable as solid and in solution [1] |
| Comparator Or Baseline | Pd(OAc)2: trimeric [Pd3(OAc)6] in solid state; commercial samples contain Pd3(OAc)5(NO2) and polymeric [Pd(OAc)2]n impurities causing variable activity [2] |
| Quantified Difference | DAPCy: single molecular species; Pd(OAc)2: three distinct species identified in commercial samples, with impurity-dependent catalytic activity differences up to 2-fold in cross-coupling model reactions [2] |
| Conditions | Solid-state characterization; Suzuki coupling of aryl bromides in dioxane or ethanol under aerobic conditions [1][2] |
Why This Matters
For procurement, DAPCy guarantees a single, characterized precatalyst rather than a variable mixture, reducing the need for catalyst screening and improving reproducibility across synthesis campaigns.
- [1] Tao, B.; Boykin, D. W. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. J. Org. Chem. 2004, 69 (13), 4330–4335. DOI: 10.1021/jo040147z. View Source
- [2] Carrow, B. P.; Hartwig, J. F. et al. Can Palladium Acetate Lose Its 'Saltiness'? Catalytic Activities of the Impurities in Palladium Acetate. J. Am. Chem. Soc. 2015, 137 (44), 14071–14074. DOI: 10.1021/jacs.5b09232. View Source
- [3] Kashihara, M.; Nakao, Y. et al. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts. ACS Catal. 2024, 14, 12000–12010. DOI: 10.1021/acscatal.4c03327. View Source
